molecular formula C27H30FN5O2 B2649634 8-[(4-benzylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 851937-92-3

8-[(4-benzylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2649634
CAS No.: 851937-92-3
M. Wt: 475.568
InChI Key: XDXOESMAWOOSRX-UHFFFAOYSA-N
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Description

8-[(4-benzylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a fluorophenyl group, and a purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-benzylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the cyclization of the intermediate to form the purine core under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-[(4-benzylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-[(4-benzylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(4-benzylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It binds to the acetylcholinesterase enzyme, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which improves cognitive function. Additionally, it may inhibit the aggregation of amyloid-beta peptides, reducing the formation of toxic fibrils associated with Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: A cholinesterase inhibitor that enhances cholinergic function by increasing the concentration of acetylcholine.

    Galantamine: An alkaloid that acts as a reversible competitive inhibitor of acetylcholinesterase.

Uniqueness

8-[(4-benzylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its multi-targeted approach in modulating different pathways involved in neurodegenerative diseases. Its ability to inhibit acetylcholinesterase and prevent amyloid-beta aggregation makes it a promising candidate for further research and development.

Properties

IUPAC Name

8-[(4-benzylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FN5O2/c1-30-25-24(26(34)31(2)27(30)35)33(17-21-8-10-22(28)11-9-21)23(29-25)18-32-14-12-20(13-15-32)16-19-6-4-3-5-7-19/h3-11,20H,12-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXOESMAWOOSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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